6-Bromo-2-isopropylquinoline-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

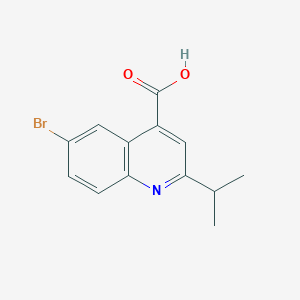

6-bromo-2-propan-2-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-7(2)12-6-10(13(16)17)9-5-8(14)3-4-11(9)15-12/h3-7H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBDAOYYNVYIBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=C(C=C2)Br)C(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353791 |

Source

|

| Record name | 6-bromo-2-isopropylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401624-46-2 |

Source

|

| Record name | 6-bromo-2-isopropylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromo-2-isopropylquinoline-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 6-Bromo-2-isopropylquinoline-4-carboxylic acid, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. The document delves into the strategic considerations, mechanistic underpinnings, and practical execution of the most prevalent synthetic routes. It is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and actionable experimental protocols. The guide emphasizes the Pfitzinger reaction as a primary and efficient method for the construction of the quinoline core, detailing the synthesis of the requisite 6-bromoisatin precursor and its subsequent condensation with an appropriate ketone.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1] Quinoline derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2] The specific compound, this compound, incorporates several key structural features: the quinoline core for biological activity, a bromine substituent which can modulate pharmacokinetic properties and serve as a handle for further chemical modification, an isopropyl group at the 2-position, and a carboxylic acid at the 4-position, which is a common feature in many biologically active quinolines.[2]

This guide will focus on the practical synthesis of this target molecule, providing a detailed examination of the most efficient and widely adopted synthetic strategies.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of this compound points towards several established named reactions for quinoline synthesis. The presence of the 4-carboxylic acid group strongly suggests the utility of the Pfitzinger reaction , which is a powerful method for synthesizing substituted quinoline-4-carboxylic acids.[2][3] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[2]

Alternative routes such as the Doebner-von Miller, Combes, or Conrad-Limpach syntheses are also viable for quinoline formation but are often less direct for accessing the 4-carboxylic acid functionality.[1][4][5] Therefore, the Pfitzinger approach is selected as the primary focus of this guide due to its efficiency and directness.

Our forward synthesis strategy will therefore involve two key stages:

-

Synthesis of the 6-Bromoisatin precursor.

-

Pfitzinger condensation of 6-Bromoisatin with methyl isopropyl ketone.

Synthesis of the Key Precursor: 6-Bromoisatin

The synthesis of 6-bromoisatin is a critical first step. While commercially available, an in-house synthesis provides greater control over purity and cost for large-scale applications. A common and reliable method involves the reaction of N-(3-bromophenyl)-2-hydroxyiminoacetamide with concentrated sulfuric acid.[6]

Mechanistic Considerations

The formation of isatin from the hydroxyiminoacetamide proceeds through an acid-catalyzed cyclization followed by hydrolysis. The concentrated sulfuric acid protonates the hydroxyl group of the oxime, facilitating the elimination of water and subsequent intramolecular electrophilic attack of the resulting nitrilium ion onto the aromatic ring. Tautomerization and hydrolysis of the intermediate then yield the desired isatin.

Experimental Protocol: Synthesis of 6-Bromoisatin

Materials:

-

N-(3-bromophenyl)-2-hydroxyiminoacetamide

-

Concentrated Sulfuric Acid

-

Ice water

Procedure:

-

Carefully add N-(3-bromophenyl)-2-hydroxyiminoacetamide (55 g, 0.2272 mol) to concentrated sulfuric acid (275 mL) while maintaining the temperature at 50 °C.[6]

-

Increase the temperature of the reaction mixture to 90 °C and maintain for 3 hours.[6]

-

After the reaction is complete, cautiously pour the mixture into ice water to precipitate the product.[6]

-

Collect the yellow precipitate by filtration and dry to obtain 6-bromoisatin.[6] The product can often be used in the next step without further purification.[7]

The Pfitzinger Reaction: Construction of the Quinoline Core

The Pfitzinger reaction is a robust and versatile method for the synthesis of quinoline-4-carboxylic acids.[8] It involves the condensation of an isatin (in our case, 6-bromoisatin) with a carbonyl compound possessing an α-methylene group (methyl isopropyl ketone) in a basic medium.[2]

Mechanistic Pathway of the Pfitzinger Reaction

The reaction mechanism proceeds through several key steps:

-

Ring Opening: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate.[2][3]

-

Imine Formation: The carbonyl group of the keto-acid intermediate reacts with the amine of another molecule of the opened isatin to form an imine.

-

Enamine Tautomerization: The imine tautomerizes to the more stable enamine.[2]

-

Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final substituted quinoline-4-carboxylic acid.[2][3]

Experimental Protocol: Pfitzinger Synthesis of this compound

Materials:

-

6-Bromoisatin

-

Methyl isopropyl ketone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Diethyl ether

-

Dilute hydrochloric acid or acetic acid

Procedure:

-

In a round-bottom flask, dissolve 6-bromoisatin and an equimolar amount of methyl isopropyl ketone in ethanol.

-

Add a solution of potassium hydroxide in water to the mixture.[9]

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and remove the ethanol by rotary evaporation.[2]

-

Dissolve the residue in water. This will dissolve the potassium salt of the desired carboxylic acid.

-

Extract the aqueous solution with diethyl ether to remove any unreacted ketone and other non-polar impurities.[2]

-

Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5.[2]

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.[2]

Alternative Synthetic Strategies

While the Pfitzinger reaction is highly effective, other named reactions for quinoline synthesis can be adapted to produce the target molecule or its derivatives.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[1] To synthesize the target molecule via this route, one would need to start with 4-bromoaniline and react it with an appropriate α,β-unsaturated carbonyl compound that would yield the 2-isopropyl and 4-carboxy substituents. This is generally a less direct approach for this specific target.

The Combes Quinoline Synthesis

The Combes synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions.[4][10] This method is typically used to prepare 2,4-disubstituted quinolines.[11] Adapting this synthesis for our target would require a β-diketone that, upon cyclization, would generate the desired substitution pattern, which can be synthetically challenging.

Characterization and Data

The final product and key intermediates should be thoroughly characterized to confirm their identity and purity.

| Compound | Technique | Expected Data |

| 6-Bromoisatin | Melting Point | ~274 °C[7] |

| ¹H NMR | Signals corresponding to the aromatic protons and the N-H proton. | |

| IR | Characteristic peaks for the ketone and amide carbonyl groups. | |

| This compound | Melting Point | To be determined experimentally. |

| ¹H NMR | Signals for the isopropyl group, aromatic protons on the quinoline core, and the carboxylic acid proton. | |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. | |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the product. |

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process commencing with the synthesis of 6-bromoisatin, followed by a Pfitzinger reaction with methyl isopropyl ketone. This pathway is robust, high-yielding, and relies on well-established and understood reaction mechanisms. The resulting quinoline derivative is a valuable building block for the development of novel therapeutic agents, and the protocols outlined in this guide provide a solid foundation for its synthesis in a research and development setting.

References

-

Wikipedia. Pfitzinger reaction. [Link]

-

Merck Index. Combes Quinoline Synthesis. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Wikipedia. Combes quinoline synthesis. [Link]

-

Slideshare. synthesis of quinoline derivatives and its applications. [Link]

-

Wikipedia. Doebner–Miller reaction. [Link]

-

PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

-

Pfitzinger Quinoline Synthesis. [Link]

-

ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

-

Slideshare. Doebner-Miller reaction and applications. [Link]

-

ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]

-

JOCPR. Application of pfitzinger reaction in. [Link]

-

Wikipedia. Conrad–Limpach synthesis. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

Organic Syntheses. Preparation of 2-Amino-5-bromobenzaldehyde. [Link]

-

SynArchive. Conrad-Limpach Synthesis. [Link]

-

ResearchGate. General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. [Link]

-

Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

-

The Journal of Organic Chemistry. A general method for the synthesis of isatins. [Link]

-

ScholarWorks. synthesis of substituted isatins as potential. [Link]

- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. [Link]

- Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

-

NIH. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

-

PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline. [Link]

-

PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

-

ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. Combes Quinoline Synthesis [drugfuture.com]

- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 6. 6-Bromoisatin synthesis - chemicalbook [chemicalbook.com]

- 7. 6-Bromoisatin | 6326-79-0 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 11. iipseries.org [iipseries.org]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-isopropylquinoline-4-carboxylic acid

Introduction

6-Bromo-2-isopropylquinoline-4-carboxylic acid is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic motif in medicinal chemistry and drug discovery, exhibiting a broad range of biological activities. The physicochemical properties of such compounds are paramount as they directly influence their pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside standardized protocols for their experimental determination. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Core Properties

The fundamental identifiers for this compound are crucial for its unambiguous identification and are summarized in the table below.

| Property | Value | Source |

| CAS Number | 401624-46-2 | [1] |

| Molecular Formula | C13H12BrNO2 | [1] |

| Molecular Weight | 294.14 g/mol | [1] |

| IUPAC Name | This compound | - |

| Canonical SMILES | CC(C)C1=NC2=C(C=C(C=C2)Br)C(=C1)C(=O)O | - |

Below is a 2D representation of the chemical structure of this compound.

Caption: Workflow for determining the melting point using the capillary method.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample of this compound is a fine, dry powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating and Observation:

-

If the approximate melting point is unknown, perform a rapid preliminary heating to get an estimate.

-

For an accurate measurement, heat the sample to a temperature about 15-20 °C below the estimated melting point.

-

Reduce the heating rate to 1-2 °C per minute.

-

Observe the sample closely through the magnifying lens.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.

Solubility Profile Determination

Understanding the solubility of a compound in various solvents is critical for formulation and biological testing.

Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol:

-

Preparation: Weigh a precise amount of this compound (e.g., 1.0 mg) into separate small vials for each solvent to be tested (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO, DMF).

-

Solvent Addition: Add a small, measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.

-

Mixing: Agitate the mixture vigorously using a vortex mixer or an ultrasonic bath for a defined period (e.g., 2 minutes) to facilitate dissolution.

-

Observation: Visually inspect the solution against a dark background to see if all the solid has dissolved.

-

Incremental Addition: If the solid has not fully dissolved, add another measured aliquot of the solvent and repeat the mixing and observation steps. Continue this process until the compound is fully dissolved or a practical upper limit of solvent volume is reached.

-

Calculation and Classification: Calculate the approximate solubility in terms of mg/mL. Classify the solubility based on standard pharmaceutical definitions (e.g., very soluble, freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, or practically insoluble).

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state and, consequently, the solubility and permeability of a drug molecule.

Workflow for pKa Determination

Caption: Workflow for determining the pKa by potentiometric titration.

Step-by-Step Protocol:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent system. Due to its predicted low aqueous solubility, a co-solvent system such as a water-methanol or water-ethanol mixture may be necessary.

-

pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa range (e.g., pH 4.0 and 7.0).

-

Titration:

-

Place the electrode of the calibrated pH meter into the sample solution.

-

Begin stirring the solution at a constant, gentle rate.

-

Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments from a burette.

-

After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to construct a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.

-

The pKa is the pH of the solution at the half-equivalence point.

-

Spectroscopic and Chromatographic Analysis

Spectroscopic and chromatographic methods are essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure. While experimental spectra for the target compound are not available, theoretical chemical shifts can be predicted.

Expected ¹H NMR Features:

-

Aromatic Protons: Signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. The substitution pattern will lead to specific splitting patterns (doublets, singlets).

-

Isopropyl Group: A septet for the CH proton and a doublet for the two CH₃ groups, likely in the upfield region.

-

Carboxylic Acid Proton: A broad singlet, which may be exchangeable with D₂O, typically downfield (>10 ppm).

Expected ¹³C NMR Features:

-

Carbonyl Carbon: A signal in the downfield region (typically 160-180 ppm).

-

Aromatic and Quinoline Carbons: Multiple signals in the aromatic region (typically 110-160 ppm).

-

Isopropyl Carbons: Signals in the aliphatic region (typically 15-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C=C and C=N Stretches (Aromatic/Quinoline): Multiple bands in the 1450-1650 cm⁻¹ region.

-

C-Br Stretch: A band in the lower frequency region, typically 500-600 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated quinoline system.

Expected UV-Vis Absorption:

-

The extended π-system of the quinoline ring is expected to show strong absorption in the UV region, likely with multiple bands corresponding to π → π* transitions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the compound and can also be used for quantification. A reversed-phase HPLC method would be a suitable starting point.

General HPLC Method Parameters:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength corresponding to a high absorbance for the compound (e.g., determined from the UV-Vis spectrum).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5-10 µL.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While direct experimental data is limited, this document offers a robust framework based on predictions, data from analogous structures, and established analytical methodologies. The provided protocols offer a clear path for researchers to experimentally determine these crucial parameters, thereby facilitating further research and development of this and related quinoline carboxylic acid derivatives.

References

-

SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.[Link]

-

PubChem. 6-Bromoquinoline-4-carboxylic acid.[Link]

-

PubChem. 6-Bromoquinoline-2-carboxylic acid.[Link]

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

-

Lehigh University. Approximate pKa chart of the functional groups.[Link]

Sources

An In-depth Technical Guide to 6-Bromo-2-isopropylquinoline-4-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline-4-Carboxylic Acid Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among its derivatives, quinoline-4-carboxylic acids have garnered significant attention for their therapeutic potential, particularly in oncology and infectious diseases. This guide provides a comprehensive technical overview of a specific and promising derivative, 6-Bromo-2-isopropylquinoline-4-carboxylic acid (CAS Number: 401624-46-2), a molecule poised for exploration in contemporary drug discovery programs. Its unique substitution pattern—a bromine atom at the 6-position and an isopropyl group at the 2-position—offers a compelling profile for modulating kinase activity and other cellular signaling pathways implicated in disease.

This document will delve into the synthetic chemistry of this compound, outlining a robust and adaptable protocol for its preparation. Furthermore, it will detail its physicochemical properties and provide insights into its potential biological applications, drawing from the established pharmacology of related quinoline-4-carboxylic acid derivatives.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 401624-46-2 | ChemicalBook[1] |

| Molecular Formula | C₁₃H₁₂BrNO₂ | BLD Pharm[2] |

| Molecular Weight | 294.14 g/mol | BLD Pharm[2] |

| Appearance | Solid (predicted) | - |

| Purity | Available up to 96% | Sigma-Aldrich[3] |

Safety Information:

While a comprehensive toxicological profile for this compound is not publicly available, data for structurally related compounds, such as 6-bromoquinoline-4-carboxylic acid, suggest that it should be handled with care. The following GHS hazard statements are associated with the parent compound and should be considered as precautionary for its isopropyl derivative:

-

H302: Harmful if swallowed[4]

-

H315: Causes skin irritation[4]

-

H319: Causes serious eye irritation[4]

-

H335: May cause respiratory irritation[4]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, are mandatory when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound via the Pfitzinger Reaction

The Pfitzinger reaction is a classic and reliable method for the synthesis of quinoline-4-carboxylic acids from an isatin and a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][6] This approach is highly suitable for the preparation of this compound.

Reaction Scheme:

Pfitzinger Reaction for the Synthesis of the Target Compound.

Mechanism of the Pfitzinger Reaction:

The reaction proceeds through a well-established mechanism:[5]

-

Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in 5-bromoisatin, leading to the formation of a keto-acid intermediate.

-

Condensation and Imine Formation: The keto-acid intermediate then condenses with 3-methyl-2-butanone. The amine group of the opened isatin reacts with the ketone to form an imine.

-

Enamine Tautomerization: The imine tautomerizes to the more stable enamine.

-

Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final aromatic quinoline-4-carboxylic acid product.

Simplified Mechanism of the Pfitzinger Reaction.

Detailed Experimental Protocol:

This protocol is adapted from general procedures for the Pfitzinger reaction.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromoisatin (1 equivalent) in a solution of potassium hydroxide (3-4 equivalents) in a mixture of ethanol and water (e.g., 2:1 v/v).

-

Addition of Ketone: To the stirred solution, add 3-methyl-2-butanone (1.1-1.5 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ketone.

-

Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with a suitable acid (e.g., 1 M HCl or acetic acid) to a pH of approximately 4-5. The product will precipitate out as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization of this compound

Spectroscopic Analysis (Predicted):

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

-

δ 13.5-14.5 (s, 1H): Carboxylic acid proton (-COOH). This peak is typically broad and exchanges with D₂O.

-

δ 8.5-8.7 (d, 1H): Aromatic proton on the quinoline ring, likely H5, deshielded by the bromine atom and the ring nitrogen.

-

δ 8.0-8.2 (d, 1H): Aromatic proton on the quinoline ring, likely H8.

-

δ 7.8-8.0 (dd, 1H): Aromatic proton on the quinoline ring, likely H7.

-

δ 7.6-7.8 (s, 1H): Aromatic proton on the quinoline ring, likely H3.

-

δ 3.2-3.4 (septet, 1H): Methine proton of the isopropyl group (-CH(CH₃)₂).

-

δ 1.3-1.5 (d, 6H): Methyl protons of the isopropyl group (-CH(CH₃)₂).

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

-

δ 168-170: Carboxylic acid carbonyl carbon (-COOH).

-

δ 160-165: C2 carbon of the quinoline ring (attached to the isopropyl group).

-

δ 145-150: C4 and C8a carbons of the quinoline ring.

-

δ 130-140: Aromatic carbons of the quinoline ring (C5, C7, C8).

-

δ 120-130: Aromatic carbons of the quinoline ring (C4a, C6).

-

δ 115-120: C3 carbon of the quinoline ring.

-

δ 30-35: Methine carbon of the isopropyl group (-CH(CH₃)₂).

-

δ 20-25: Methyl carbons of the isopropyl group (-CH(CH₃)₂).

Infrared (IR) Spectroscopy:

-

~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~2970 cm⁻¹: C-H stretch of the isopropyl group.

-

~1700 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1600, 1550, 1480 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.

-

~800-900 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the aromatic ring.

Mass Spectrometry (MS):

-

Expected [M+H]⁺: 295.01 and 297.01 in an approximate 1:1 ratio, characteristic of a monobrominated compound.

Potential Applications in Drug Discovery and Development

The quinoline-4-carboxylic acid scaffold is a cornerstone in the development of various therapeutic agents. The unique substitution pattern of this compound suggests several promising avenues for investigation.

Anticancer Activity and Kinase Inhibition:

Numerous studies have highlighted the potential of quinoline derivatives as anticancer agents.[7][8] Their mechanisms of action are often attributed to the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival. The 4-anilino-quin(az)oline scaffold, structurally related to our target molecule, is a well-known hinge-binder that can modulate the activity of a wide range of kinases.[9]

The bromine atom at the 6-position can serve as a key interaction point within the ATP-binding pocket of kinases, potentially forming halogen bonds or other favorable interactions. The isopropyl group at the 2-position can provide steric bulk and lipophilicity, influencing the compound's selectivity and pharmacokinetic properties.

Potential Kinase Targets:

Based on the activity of related compounds, this compound could be investigated as an inhibitor of various kinase families, including:

-

Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others implicated in tumor angiogenesis and metastasis.

-

Serine/Threonine Kinases: Including those involved in cell cycle regulation and signal transduction pathways.

Proposed Mechanism of Anticancer Activity.

Other Therapeutic Areas:

Beyond oncology, quinoline derivatives have shown promise as antibacterial, antiviral, and anti-inflammatory agents. The core scaffold of this compound warrants its evaluation in these therapeutic areas as well.

Conclusion and Future Directions

This compound represents a molecule of significant interest for researchers in medicinal chemistry and drug discovery. Its synthesis is readily achievable through the robust Pfitzinger reaction, and its structural features suggest a strong potential for biological activity, particularly as a kinase inhibitor for anticancer applications.

Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: The synthesis of this compound should be carried out, and its structure unequivocally confirmed through comprehensive spectroscopic analysis (NMR, IR, MS) and determination of its melting point.

-

In Vitro Biological Evaluation: The compound should be screened against a panel of cancer cell lines to assess its antiproliferative activity. Furthermore, its inhibitory activity against a broad panel of kinases should be determined to identify its primary molecular targets.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs with modifications at the 2- and 6-positions would provide valuable insights into the structure-activity relationships and guide the optimization of lead compounds.

This in-depth technical guide provides a solid foundation for the exploration of this compound as a valuable tool and potential therapeutic lead in the ongoing quest for novel and effective medicines.

References

- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.

-

PubChem. (n.d.). 6-Bromoquinoline-4-carboxylic acid. Retrieved from [Link]

-

The Pfitzinger Reaction. (n.d.). In Scribd. Retrieved from [Link]

-

6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. (2014). PubMed. Retrieved from [Link]

-

Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2018). PubMed. Retrieved from [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health. Retrieved from [Link]

-

Selected kinase profile of 4 key compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Bromo-2-(4-isopropylphenyl)-4-quinolinecarboxylic acid. Retrieved from [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). MDPI. Retrieved from [Link]

-

Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). ResearchGate. Retrieved from [Link]

-

Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

6-Bromoquinoline-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. (2020). MDPI. Retrieved from [Link]

-

PART 15.3.3 H-1 proton NMR Spectroscopy. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

6-bromo-2-hydroxyquinoline-4-carboxylic acid (C10H6BrNO3). (n.d.). PubChemLite. Retrieved from [Link]

-

Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. (2021). ThaiScience. Retrieved from [Link]

-

Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. (2022). National Institutes of Health. Retrieved from [Link]

Sources

- 1. 401624-46-2 CAS MSDS (6-BROMO-2-ISOPROPYL-QUINOLINE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 6-Bromo-2-formyl-quinoline-4-carboxylic acid | 786659-20-9 [sigmaaldrich.com]

- 4. 6-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 18475628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine | MDPI [mdpi.com]

Solubility Profile of 6-Bromo-2-isopropylquinoline-4-carboxylic acid: A Predictive and Experimental Guide

An In-Depth Technical Guide

Executive Summary

The physicochemical properties of active pharmaceutical ingredients (APIs) are foundational to successful drug development. Among these, solubility is a critical parameter that influences everything from process chemistry and formulation to bioavailability and therapeutic efficacy. This guide focuses on a specific molecule of interest, 6-Bromo-2-isopropylquinoline-4-carboxylic acid , a compound belonging to a class of quinoline derivatives known for their diverse biological activities.[1]

Given the absence of readily available experimental data for this specific molecule, this document serves a dual purpose. First, it provides a robust theoretical framework to predict the solubility behavior of this compound based on its distinct molecular architecture. Second, it outlines a comprehensive, step-by-step experimental protocol for the accurate determination of its thermodynamic solubility in a range of common organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to approach solubility characterization for novel chemical entities.

Introduction to the Target Molecule and its Significance

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with potential therapeutic applications.[1][2] The specific compound, this compound, combines several key structural features that modulate its chemical personality. Understanding its solubility is not merely an academic exercise; it is a prerequisite for advancing the compound through the development pipeline, impacting purification, crystallization, formulation, and in-vivo studies.[3][4]

The primary objective of this guide is to deconstruct the molecule's structure to anticipate its interactions with various solvents and to provide a validated experimental workflow to quantify these interactions precisely.

Molecular Structure

The structure of this compound is presented below.

Caption: 2D structure of this compound.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational, qualitative approach to predicting solubility.[5] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. By analyzing the functional groups of our target molecule, we can predict its behavior in different solvent classes.

Molecular Feature Analysis

The solubility of this compound is a composite of the contributions from its distinct structural motifs.

Caption: Key functional groups and their predicted influence on solubility.

-

Carboxylic Acid Group (-COOH): This is the dominant polar feature. It can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF). As an acid, its solubility is expected to be highly pH-dependent, increasing dramatically in basic solutions due to the formation of the highly polar carboxylate anion.[6][7]

-

Quinoline Core: This bicyclic aromatic system is relatively non-polar but contains a nitrogen atom, which introduces a dipole and can act as a hydrogen bond acceptor.

-

Isopropyl Group: This is a non-polar, aliphatic group that increases the molecule's lipophilicity, favoring solubility in less polar organic solvents.

-

Bromo Group: The bromine atom is electronegative and increases the overall molecular weight. It contributes to the molecule's lipophilicity and can participate in halogen bonding.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can generate a hypothesis regarding the molecule's solubility across a spectrum of solvents. The strong polarity of the carboxylic acid group is expected to be the primary driver of solubility.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are highly polar and can effectively solvate the carboxylic acid group without competing for hydrogen bond donation. DMSO is an especially powerful solvent for many drug-like molecules.[2] |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can hydrogen bond with the carboxylic acid group. Solubility will depend on the balance between these favorable interactions and the energy required to break apart the solute's crystal lattice. |

| Moderate Polarity | Ethyl Acetate, Dichloromethane (DCM) | Low to Moderate | These solvents have an intermediate polarity. The non-polar isopropyl and quinoline portions will favor interaction, but the highly polar carboxylic acid may limit overall solubility. |

| Non-Polar | Toluene, Hexane, Cyclohexane | Very Low / Insoluble | The large polarity mismatch between the carboxylic acid group and these non-polar solvents will result in poor solvation and minimal solubility. |

Experimental Design for Solubility Determination

To move from prediction to quantification, a robust experimental plan is essential. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[8] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature, providing the most accurate and relevant data for formulation and development.

Experimental Workflow: Shake-Flask Method

The following diagram outlines the critical steps of the shake-flask protocol.

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the thermodynamic solubility of this compound in selected organic solvents at 25°C.

Materials:

-

This compound (solid, >98% purity)

-

Selected solvents (HPLC grade or higher): DMSO, Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Benchtop centrifuge

-

0.22 µm PTFE syringe filters

-

Calibrated pipettes

-

HPLC system with UV detector

Procedure:

-

Preparation of Slurries:

-

Add an excess amount of the solid compound (e.g., ~10-20 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Carefully add 1 mL of the selected solvent to the vial.

-

Securely cap the vial.

-

Prepare each solvent in triplicate for statistical validity.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the slurries at a moderate speed (e.g., 250 rpm) for a minimum of 24 hours. Causality Note: A 24-48 hour period is typically sufficient for most compounds to reach equilibrium between the solid and dissolved states. Shorter times risk underestimating the true solubility.[6]

-

-

Phase Separation & Sampling:

-

After equilibration, remove the vials and let them stand for 30 minutes to allow larger particles to settle.

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining solid. Causality Note: This step is crucial to prevent fine particles from passing through the filter and artificially inflating the measured concentration.

-

Immediately after centrifugation, carefully draw the supernatant into a syringe.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Discard the first few drops to saturate the filter and prevent adsorption losses.

-

-

Sample Analysis (HPLC-UV):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range.

-

Dilute the filtered saturated samples with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

-

Analyze the standards and the diluted samples by HPLC-UV at the compound's λmax.

-

-

Data Calculation:

-

Generate a linear regression calibration curve from the standards (Peak Area vs. Concentration).

-

Use the equation of the line to calculate the concentration of the diluted samples.

-

Multiply the result by the dilution factor to determine the final solubility in the original solvent.

-

Express the final solubility in appropriate units (e.g., mg/mL, µg/mL, or mM).

-

Data Presentation and Interpretation

The final results should be compiled into a clear, comprehensive table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mM) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | Moderate Polarity | [Experimental Value] | [Calculated Value] |

| Dichloromethane | Moderate Polarity | [Experimental Value] | [Calculated Value] |

| Toluene | Non-Polar | [Experimental Value] | [Calculated Value] |

| Hexane | Non-Polar | [Experimental Value] | [Calculated Value] |

Interpretation: The experimental data should be compared against the initial predictions. Any significant deviations may suggest complex intermolecular interactions, such as specific solvate formation or the influence of polymorphism, which could warrant further investigation. This data provides a critical foundation for selecting appropriate solvents for chemical reactions, purification, and the initial stages of formulation development.

References

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Meyers, J., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

Vandavasi, V. G., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]

-

Ghorbanzadeh, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. Retrieved from [Link]

-

Pharma.Tips. (2025). Solubility Testing of Drug Candidates. Retrieved from [Link]

-

Košťálová, D., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link]

-

Vasava, A., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. echemi.com [echemi.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmatutor.org [pharmatutor.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 6-Bromo-2-isopropylquinoline-4-carboxylic acid

This in-depth technical guide provides a comprehensive overview of the spectral characterization of 6-Bromo-2-isopropylquinoline-4-carboxylic acid, a substituted quinoline derivative of interest to researchers and professionals in drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, explains the scientific principles behind the spectral features, and provides standardized protocols for data acquisition.

Introduction: The Structural Elucidation of a Novel Quinoline Derivative

Quinoline and its derivatives are a significant class of heterocyclic compounds, forming the structural basis for a wide array of pharmaceuticals and biologically active molecules.[1] The precise characterization of their molecular structure is fundamental to understanding their structure-activity relationships (SAR) and advancing drug discovery initiatives.[1] this compound incorporates a quinoline core functionalized with a bromine atom, an isopropyl group, and a carboxylic acid moiety. Each of these substituents imparts distinct electronic and structural effects, which are discernible through modern spectroscopic techniques. This guide will provide a detailed roadmap for the comprehensive spectral analysis of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous determination of molecular structures.[1] For this compound, ¹H and ¹³C NMR will provide critical information regarding the substitution pattern and electronic environment of the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of a substituted quinoline provides key information through chemical shifts (δ), signal multiplicity, and integration.[2] Protons on the quinoline ring are typically found in the aromatic region (δ 7.0-9.0 ppm).[1] The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, causing them to resonate at a lower field.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H3 | ~8.2 | s | - | Singlet due to no adjacent protons. Deshielded by the adjacent nitrogen and carboxylic acid group. |

| H5 | ~8.4 | d | ~2.0 | Doublet due to coupling with H7. Deshielded by the peri-effect of the nitrogen and the bromine at C6. |

| H7 | ~7.9 | dd | ~9.0, ~2.0 | Doublet of doublets due to coupling with H8 and H5. |

| H8 | ~8.1 | d | ~9.0 | Doublet due to coupling with H7. |

| -CH(CH₃)₂ | ~3.5 | septet | ~7.0 | Septet due to coupling with the six methyl protons. |

| -CH(CH ₃)₂ | ~1.4 | d | ~7.0 | Doublet due to coupling with the methine proton. |

| -COOH | >12.0 | br s | - | Broad singlet, highly deshielded and subject to exchange. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~160 | Substituted with an isopropyl group and adjacent to nitrogen. |

| C3 | ~120 | Aromatic carbon. |

| C4 | ~145 | Substituted with a carboxylic acid group. |

| C4a | ~148 | Bridgehead carbon. |

| C5 | ~128 | Aromatic carbon, influenced by the adjacent bromine. |

| C6 | ~122 | Substituted with bromine. |

| C7 | ~135 | Aromatic carbon. |

| C8 | ~130 | Aromatic carbon. |

| C8a | ~149 | Bridgehead carbon adjacent to nitrogen. |

| -C H(CH₃)₂ | ~35 | Aliphatic carbon. |

| -CH(C H₃)₂ | ~22 | Aliphatic carbon. |

| -C OOH | ~168 | Carboxylic acid carbonyl carbon. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for NMR analysis is crucial for obtaining high-quality, reproducible data.[3]

-

Sample Preparation : Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[3]

-

Solvent Selection : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[3] DMSO-d₆ is often preferred for carboxylic acids as the acidic proton is typically observable.[3]

-

Data Acquisition :

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum to determine the spectral width.[4]

-

Acquire a 1D ¹³C NMR spectrum.

-

To aid in definitive assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[3][4] COSY will establish proton-proton couplings, while HSQC and HMBC will reveal one-bond and multiple-bond proton-carbon correlations, respectively.[3][4]

-

Visualization of NMR Workflow

Sources

Theoretical Exploration of 6-Bromo-2-isopropylquinoline-4-carboxylic acid: A Technical Guide for Drug Discovery

Introduction: The Quinoline Scaffold and the Promise of a Novel Derivative

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][3][4][5] The versatility of this scaffold allows for fine-tuning of its pharmacological profile through substitution at various positions, making it a privileged structure in drug design.[1] This guide focuses on a specific, yet underexplored derivative: 6-Bromo-2-isopropylquinoline-4-carboxylic acid .

While extensive research exists for the broader class of quinoline-4-carboxylic acids, this document provides a forward-looking theoretical and computational analysis of the title compound. By leveraging established computational chemistry methodologies, we aim to predict its physicochemical properties, explore its potential biological activities, and provide a roadmap for its future investigation and development as a therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this novel chemical entity.

Physicochemical Properties and Synthesis Outline

A foundational understanding of a molecule's physical and chemical characteristics is paramount for any drug discovery endeavor. For this compound, the key identifiers are:

| Property | Value |

| Molecular Formula | C₁₃H₁₂BrNO₂ |

| Molecular Weight | 294.14 g/mol |

| CAS Number | 401624-46-2 |

The synthesis of the quinoline-4-carboxylic acid core is well-established, with the Doebner and Pfitzinger reactions being the most common methods.[1] The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is particularly effective for producing 2-substituted quinoline-4-carboxylic acids.[1] For the synthesis of this compound, a plausible approach would involve the Doebner reaction using 4-bromoaniline, isobutyraldehyde, and pyruvic acid.

PART 1: Theoretical and Computational Analysis

In the absence of extensive empirical data, in silico methods provide a powerful and resource-effective means to predict the behavior and potential of a novel compound. This section outlines a comprehensive theoretical study of this compound.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6][7] For our target molecule, DFT calculations can provide insights into its geometry, stability, and electronic properties.

Workflow for DFT Analysis:

Caption: A typical workflow for DFT analysis of a small molecule.

Key Theoretical Investigations:

-

Molecular Geometry Optimization: The initial step involves optimizing the 3D structure of the molecule to its lowest energy conformation. This provides accurate bond lengths, bond angles, and dihedral angles.

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[8] For quinoline derivatives, these orbitals also indicate regions susceptible to electrophilic and nucleophilic attack.

-

Molecular Electrostatic Potential (MEP) Surface: The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. This is invaluable for predicting intermolecular interactions with biological targets.

-

Vibrational Frequency Analysis: This calculation confirms that the optimized geometry represents a true energy minimum (no imaginary frequencies) and can be used to predict the molecule's infrared (IR) spectrum.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational tools that quantitatively correlate the chemical structure of compounds with their biological activities.[1] While a QSAR model cannot be built for a single compound, we can outline the protocol for developing one for a series of related 6-bromo-2-alkylquinoline-4-carboxylic acids, which would be a logical next step in a drug discovery program.

Protocol for 2D-QSAR Model Development:

-

Data Set Preparation: Synthesize and test a series of analogues of this compound with varying alkyl groups at the 2-position and diverse substitutions on the quinoline ring. The biological activity (e.g., IC₅₀ values against a specific cancer cell line) would be the dependent variable.

-

Descriptor Calculation: For each molecule, calculate a wide range of 2D molecular descriptors (e.g., topological, constitutional, and electronic descriptors) using software like PaDEL-Descriptor.

-

Data Splitting: Divide the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set to validate its predictive power.

-

Model Building: Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical model that correlates the descriptors with the biological activity.

-

Model Validation: Rigorously validate the model using internal (e.g., cross-validation) and external (prediction on the test set) validation techniques to ensure its robustness and predictive ability.[1]

Caption: A generalized workflow for developing a QSAR model.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10] This is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a biological target.

Hypothetical Target Selection and Docking Protocol:

Given the known anticancer activities of quinoline derivatives, a relevant target for molecular docking would be a protein implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) or a topoisomerase.[11][12]

Protocol for Molecular Docking:

-

Target Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry.

-

Binding Site Definition: Identify the active site of the protein where the natural ligand binds or where inhibitors are known to act.

-

Docking Simulation: Use docking software (e.g., AutoDock, MOE) to place the ligand into the defined binding site in various conformations and orientations.[9]

-

Scoring and Analysis: The software will score the different poses based on a scoring function that estimates the binding affinity. The best-scoring poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

The presence of the bromine atom at the 6-position may enhance binding through halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor interactions. The isopropyl group at the 2-position will likely engage in hydrophobic interactions within the binding pocket. The carboxylic acid at the 4-position is a key feature, potentially forming strong hydrogen bonds or salt bridges with basic amino acid residues in the active site.

PART 2: Potential Applications in Medicinal Chemistry

Based on the extensive literature on quinoline-4-carboxylic acid derivatives, we can extrapolate the potential therapeutic applications of this compound.

Anticancer Activity

Numerous quinoline-4-carboxylic acid derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[4][5] The mechanisms of action are diverse and include the inhibition of key enzymes like histone deacetylases (HDACs), sirtuins (SIRTs), and dihydroorotate dehydrogenase (DHODH).[4][13] The structural features of our target molecule—the bromo and isopropyl substituents—are expected to influence its lipophilicity and steric profile, which in turn can affect its cell permeability and target engagement. Halogenated derivatives, in particular, often exhibit enhanced anticancer activity.[9]

Antimicrobial and Anti-inflammatory Activity

Derivatives of quinoline-4-carboxylic acid have also shown promise as antimicrobial and anti-inflammatory agents.[2][3][5] Some studies have reported their efficacy against both Gram-positive and Gram-negative bacteria.[4] The anti-inflammatory properties are also noteworthy, with some derivatives showing activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical framework for the study of this compound. While empirical data for this specific molecule is scarce, the wealth of information available for the broader class of quinoline-4-carboxylic acids, combined with powerful computational tools, allows us to make informed predictions about its properties and potential applications.

The proposed theoretical studies, including DFT analysis, QSAR modeling, and molecular docking, offer a clear path forward for the in silico characterization of this compound. The insights gained from these studies will be invaluable in guiding its chemical synthesis and subsequent biological evaluation. The structural features of this compound suggest that it is a promising candidate for development as an anticancer, antimicrobial, or anti-inflammatory agent. Further experimental validation is, of course, essential to confirm these theoretical predictions and to fully elucidate the therapeutic potential of this novel quinoline derivative.

References

- Bucsu, L., et al. (Year not available).

-

Patel, H. D., & Vasava, A. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

-

MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Available at: [Link]

- PubMed. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. SAR QSAR Environ Res.

- International Journal of Chemical and Physical Sciences. (Year not available). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an.

- Al-Ostath, A., et al. (Year not available).

- Scholars Research Library. (Year not available).

- Kumar, A., et al. (2024).

-

ResearchGate. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Available at: [Link]

- Moghaddas, M. (2026). SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization. Journal of Chemical, Biological and Medicinial Sciences.

- Erugu, Y., et al. (2014). DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Semantic Scholar.

- National Institutes of Health. (2024).

- Arabian Journal of Chemistry. (Year not available). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids.

- ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.

- National Institutes of Health. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central.

- (2025).

- Arabian Journal of Chemistry. (Year not available). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.

- RSC Publishing. (2024).

- National Institutes of Health. (2024).

- ResearchGate. (2025). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- PubMed. (2025).

- DSpace Repository. (Year not available). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.

- UI Scholars Hub. (2023).

- National Institutes of Health. (Year not available). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.

- Google Patents. (Year not available). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

- National Institutes of Health. (Year not available).

- ChemicalBook. (Year not available). 6-Bromoquinoline-2-carboxylic acid synthesis.

- Atlantis Press. (Year not available). Synthesis of 6-bromo-4-iodoquinoline.

- ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 9. mdpi.com [mdpi.com]

- 10. ijcps.org [ijcps.org]

- 11. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]

- 13. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of substituted quinoline-4-carboxylic acids

An In-Depth Technical Guide to the Biological Activity of Substituted Quinoline-4-Carboxylic Acids

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of compounds with diverse and potent biological activities.[1][2] This guide provides a comprehensive technical overview of the biological landscape of substituted quinoline-4-carboxylic acids, synthesizing data from seminal and contemporary research. We will explore the key therapeutic areas where these compounds show promise—oncology, infectious diseases, and inflammation—by dissecting their mechanisms of action, elucidating critical structure-activity relationships (SAR), and providing validated experimental protocols for their evaluation. This document is designed to serve as a foundational resource for professionals engaged in the discovery and development of novel therapeutics derived from this versatile chemical scaffold.

The Quinoline-4-Carboxylic Acid Scaffold: A Privileged Structure

Quinoline derivatives are ubiquitous in natural products and pharmacologically active compounds, demonstrating a vast array of biological functions including antitumor, antimalarial, antibacterial, and antiviral activities.[3] The quinoline-4-carboxylic acid moiety, in particular, is a critical pharmacophore that forms the basis of numerous therapeutic agents.[1][4] Its rigid, planar structure and the presence of a key hydrogen bond-accepting carboxylic acid group allow it to effectively interact with a variety of biological targets. The synthetic tractability of the quinoline ring system permits extensive functionalization at multiple positions, enabling the precise modulation of a compound's physicochemical properties and pharmacological profile to optimize potency, selectivity, and drug-like characteristics.[1][5]

Foundational Synthetic Strategies

The generation of diverse libraries of substituted quinoline-4-carboxylic acids is primarily accomplished through well-established condensation reactions. Understanding these synthetic routes is crucial for designing novel analogues.

-

The Doebner Reaction: A classical and widely used method involves the one-pot condensation of an aniline, an aldehyde, and pyruvic acid.[4][6] This reaction is particularly effective for generating 2-aryl-quinoline-4-carboxylic acids. Recent modifications have improved yields, especially when using anilines bearing electron-withdrawing groups.[3][7]

-

The Pfitzinger Reaction: This approach involves the condensation of an isatin derivative with a carbonyl compound (ketone) under basic conditions.[2][8] It is a versatile method that allows for the synthesis of a wide variety of substituted quinoline-4-carboxylic acids and has been adapted for higher yields.[9][10]

Caption: Common synthetic routes to quinoline-4-carboxylic acids.

Key Biological Activities and Mechanisms of Action

The therapeutic potential of quinoline-4-carboxylic acids spans several major disease areas. Their activity is dictated by the substitution pattern around the core scaffold, which determines the specific protein target engagement.

Anticancer Activity

This class of compounds has demonstrated significant potential as anticancer agents through multiple mechanisms of action.[1][11]

Mechanism 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH) A primary and well-validated anticancer mechanism is the inhibition of human DHODH, the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[12][13] Cancer cells, with their high proliferative rate, are heavily dependent on this pathway for the synthesis of DNA and RNA.[13] By inhibiting DHODH, these compounds deplete the intracellular pyrimidine pool, leading to cell cycle arrest and a cytostatic effect.[8][13]

The drug Brequinar is a potent DHODH inhibitor based on this scaffold.[12] Structure-activity relationship studies have revealed that the quinoline-4-carboxylate is essential for activity, forming a critical salt bridge with an arginine residue (R136) in the enzyme's active site.[8][12]

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well flat-bottom plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (medium only) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plates for 48 to 72 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). A growth indicator like resazurin can be added to aid visualization.

Conclusion and Future Perspectives